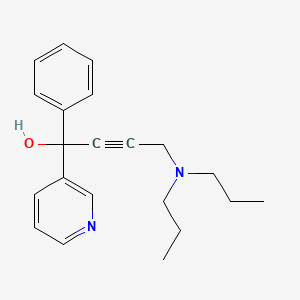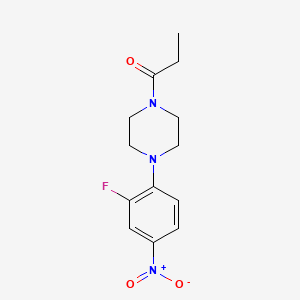![molecular formula C22H18ClNO4 B5134193 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5134193.png)
2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent and selective modulator of the nuclear receptor peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid metabolism, inflammation, and glucose homeostasis.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A involves its binding to PPARδ, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. By binding to PPARδ, 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A induces conformational changes that allow the receptor to recruit co-activators and initiate gene transcription. This leads to the activation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately results in improved metabolic function.
Biochemical and Physiological Effects
2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has been shown to have several biochemical and physiological effects in various preclinical models. In animal studies, 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has been shown to improve glucose and lipid metabolism, reduce inflammation, and promote mitochondrial biogenesis. Moreover, 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has been shown to have anti-tumor effects in several cancer cell lines, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A in lab experiments is its high selectivity for PPARδ, which allows for specific modulation of the receptor without affecting other nuclear receptors. Moreover, 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A in lab experiments is its relatively low solubility in water, which may require the use of organic solvents or other solubilization methods.
Direcciones Futuras
There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A. One area of interest is the potential therapeutic applications of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A in metabolic disorders, cardiovascular diseases, and cancer. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor effects of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A and to identify potential drug targets. Additionally, the development of more efficient synthesis methods and solubilization strategies may facilitate the translation of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A into clinical applications.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A involves a multi-step process that starts with the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-chloro-2-methylphenoxy)ethylamine to yield the intermediate product, which is subsequently treated with acetic anhydride and triethylamine to form 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A. The overall yield of the synthesis process is around 20%, and the purity of the final product is typically greater than 98%.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In preclinical studies, 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has been shown to improve glucose and lipid metabolism, reduce inflammation, and promote mitochondrial biogenesis. Moreover, 2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide A has been shown to have anti-tumor effects in several cancer cell lines, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4/c1-13-9-14(23)7-8-18(13)27-12-22(25)24-17-11-20-16(10-21(17)26-2)15-5-3-4-6-19(15)28-20/h3-11H,12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYSHRJSYCQUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5134111.png)
![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)
![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
![3-{3-(4-fluorophenyl)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B5134142.png)
![2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5134144.png)
![4-({[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5134166.png)
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5134167.png)


![3-chloro-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5134190.png)
![2-benzyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5134202.png)